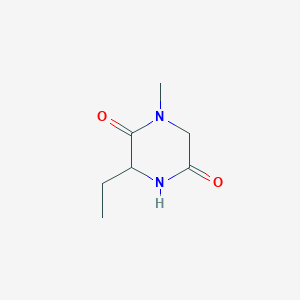

3-Ethyl-1-methyl-2,5-piperazinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-1-methyl-2,5-piperazinedione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structure

The compound features a piperazine ring with ethyl and methyl substituents at specific positions, which contributes to its biological activity and versatility in synthesis.

Medicinal Chemistry

3-Ethyl-1-methyl-2,5-piperazinedione serves as a valuable scaffold in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant properties by acting on serotonin receptors (5-HT). The presence of the piperazine ring is crucial for binding affinity to these receptors, making compounds like this compound potential candidates for antidepressant drug development .

Antiviral and Antifungal Agents

The compound's ability to interact with multiple biological targets has led to investigations into its efficacy as an antiviral and antifungal agent. Studies have shown that modifications to the piperazine structure can lead to enhanced activity against specific pathogens .

Material Science

In material science, piperazine derivatives are explored for their properties in polymer chemistry. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

Polymer Synthesis

The compound can be utilized in the synthesis of polyurethanes and other polymers due to its reactive functional groups. This application is particularly relevant in creating materials for coatings and adhesives that require enhanced durability .

Synthetic Methodologies

This compound is frequently employed as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

Amination Reactions

The compound can undergo amination reactions to produce a variety of amine derivatives, which are essential in synthesizing more complex organic molecules .

Cyclization Processes

It can also be used in cyclization reactions to generate new cyclic compounds, expanding the library of available piperazine derivatives for further research and application .

Case Study 1: Antidepressant Development

A study conducted by Richardson et al. demonstrated that modifying the ortho substituent on the piperazine ring significantly increased binding affinity to serotonin receptors. This finding underscores the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Polymer Applications

Research published in polymer chemistry journals highlighted the use of this compound in creating high-performance polyurethane elastomers. These materials exhibited improved mechanical properties compared to traditional formulations, showcasing the compound's utility in material science .

Propriétés

IUPAC Name |

3-ethyl-1-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-5-7(11)9(2)4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBVWFMNJSDTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.